molecular formula C9H8N4 B1289908 5-(Pyrimidin-5-yl)pyridin-2-amine CAS No. 827588-84-1

5-(Pyrimidin-5-yl)pyridin-2-amine

Cat. No. B1289908
M. Wt: 172.19 g/mol
InChI Key: LQUXUXHZLUYFAX-UHFFFAOYSA-N
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Description

The compound 5-(Pyrimidin-5-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine and pyrimidine ring system. This structure is of interest due to its potential applications in coordination chemistry and its ability to form complexes with various metals, which can be useful in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the formation of complex ring systems through various reactions. For instance, the synthesis of 2,6-di(pyrimidin-4-yl)pyridine ligands involves the formation of functionalized molecular clefts upon metal coordination, as seen in the study of ligands based on a similar pyridine-pyrimidine scaffold . Another related synthesis is the preparation of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, which also involves the formation of a complex ligand that can coordinate with metals like ZnCl2 . These syntheses typically involve multiple steps, including cyclization reactions and the use of various reagents to introduce the desired functional groups.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-(Pyrimidin-5-yl)pyridin-2-amine is often characterized using techniques such as X-ray crystallography, as demonstrated in the structural analysis of a novel heterocyclic compound with a pyridin-2-yl group . These studies provide detailed information on the molecular geometry, which can be optimized using computational methods like density functional theory (DFT). The presence of nitrogen atoms in the heterocyclic rings often allows for coordination with metal ions, leading to the formation of stable complexes.

Chemical Reactions Analysis

Compounds containing the pyridin-2-yl group can undergo various chemical reactions, including cyclization and complexation with metal ions. For example, the reaction of ethyl 4-chloro-5-pyrimidinecarboxylates with 2-aminopyridine leads to the synthesis of pyrido[1,2-a]pyrimido[5,4-e]pyrimidin-5-ones and their rearrangement to related compounds . Additionally, the synthesis of pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines involves a series of reactions, including formylation and palladium-catalyzed cross-coupling, to introduce substituents at specific positions on the tricyclic scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like 5-(Pyrimidin-5-yl)pyridin-2-amine are influenced by their molecular structure. For instance, the presence of auxiliary amines can increase the stability of metal complexes . The photoluminescence properties of these compounds can also vary depending on their state (solution vs. solid) and the presence of metal complexes, as observed in the study of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex . The introduction of substituents such as methyl groups can affect the packing and interactions in the solid state, as seen in the coordination polymers formed by 4'-(pyrimidin-5-yl)-4,2':6',4''-terpyridines .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to 5-(Pyrimidin-5-yl)pyridin-2-amine, such as 2-methyl-5-nitro-phenyl-(4-pyridin-3-yl-pyrimidin-2-yl)-amine, have shown promising results in in vitro antibacterial and antifungal activity tests. These synthesized compounds, including variations with chloranilic and picric acids, were evaluated for their antimicrobial potential, highlighting the potential application of pyrimidine derivatives in developing new antimicrobial agents (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).

Biotransformation and Drug Metabolism

The biotransformation of compounds related to 5-(Pyrimidin-5-yl)pyridin-2-amine has been studied to understand their metabolic fate. These investigations are crucial for drug development, especially for β-secretase inhibitors, indicating the significance of pyrimidine derivatives in medicinal chemistry and pharmacokinetics. The metabolic pathways include N-oxidation and ring contraction, highlighting the complex interactions these compounds undergo within biological systems (Lindgren et al., 2013).

Novel Synthesis Approaches

Research on 5-(Pyrimidin-5-yl)pyridin-2-amine derivatives encompasses innovative synthesis methods, such as the construction of pyrimidine salts and their complexes, which are of interest in organic chemistry and materials science. These methodologies provide a foundation for the development of new compounds with potential applications in various scientific fields, including the creation of novel ligands and coordination compounds (Wei, Babich, Eckelman, & Zubieta, 2005).

Catalytic Properties and Chemical Transformations

The study of 5-(Pyrimidin-5-yl)pyridin-2-amine and its derivatives also extends to their use in catalyzing chemical reactions, demonstrating the versatility of pyrimidine compounds in facilitating complex chemical transformations. This area of research underlines the role of pyrimidine derivatives in advancing synthetic chemistry techniques and the development of new catalytic processes (Zhao et al., 2017).

Safety And Hazards

The safety data sheet for a related compound, 5-(piperazin-1-yl)pyridin-2-amine, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the research on 5-(Pyrimidin-5-yl)pyridin-2-amine and related compounds could involve the development of novel anti-fibrotic drugs and the exploration of their potential as potent PLK4 inhibitors for the treatment of cancer .

properties

IUPAC Name

5-pyrimidin-5-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c10-9-2-1-7(5-13-9)8-3-11-6-12-4-8/h1-6H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUXUXHZLUYFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CN=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629590
Record name 5-(Pyrimidin-5-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyrimidin-5-yl)pyridin-2-amine

CAS RN

827588-84-1
Record name 5-(Pyrimidin-5-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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